3,7-Dimethyl-8-phenylocta-2,6-dien-1-ol
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Overview
Description
3,7-Dimethyl-8-phenylocta-2,6-dien-1-ol is a chemical compound with the molecular formula C16H22O It is known for its unique structure, which includes a phenyl group attached to an octadienol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-8-phenylocta-2,6-dien-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the Grignard reaction, where a phenylmagnesium bromide reacts with a suitable aldehyde or ketone to form the desired product. The reaction is usually carried out in an anhydrous ether solvent at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Grignard reactions or other catalytic processes. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of this compound.
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyl-8-phenylocta-2,6-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Nitro compounds or halogenated derivatives.
Scientific Research Applications
3,7-Dimethyl-8-phenylocta-2,6-dien-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,7-Dimethyl-8-phenylocta-2,6-dien-1-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Geraniol: 3,7-Dimethyl-2,6-octadien-1-ol, known for its pleasant floral aroma and use in perfumes.
Nerol: Another isomer of geraniol, used in fragrances and flavorings.
Uniqueness
3,7-Dimethyl-8-phenylocta-2,6-dien-1-ol is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties compared to its simpler counterparts like geraniol and nerol. This uniqueness makes it valuable in specialized applications where specific reactivity or properties are desired.
Properties
CAS No. |
203381-39-9 |
---|---|
Molecular Formula |
C16H22O |
Molecular Weight |
230.34 g/mol |
IUPAC Name |
3,7-dimethyl-8-phenylocta-2,6-dien-1-ol |
InChI |
InChI=1S/C16H22O/c1-14(11-12-17)7-6-8-15(2)13-16-9-4-3-5-10-16/h3-5,8-11,17H,6-7,12-13H2,1-2H3 |
InChI Key |
GMPPUWZTZSUDPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCO)CCC=C(C)CC1=CC=CC=C1 |
Origin of Product |
United States |
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